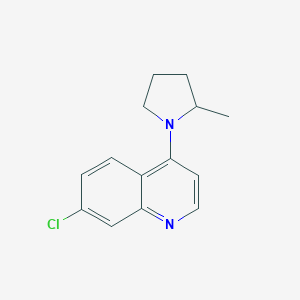

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline

Vue d'ensemble

Description

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline and 2-methylpyrrolidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, the reaction may be conducted in an inert atmosphere using a solvent like dichloromethane or toluene.

Reaction Steps: The process involves the nucleophilic substitution of the chlorine atom in 7-chloroquinoline with the 2-methylpyrrolidine group. This step is often facilitated by the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the 2-methylpyrrolidine and enhance its nucleophilicity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow reactors may be used.

Purification Steps: After the reaction, the product is typically purified using techniques such as recrystallization, column chromatography, or distillation to remove any impurities and obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Antimalarial Activity

One of the primary applications of 4-(2-methyl-1-pyrrolidyl)-7-chloroquinoline is its effectiveness against malaria, particularly strains of Plasmodium falciparum. The compound is structurally related to chloroquine, a well-known antimalarial drug, and exhibits potent activity against both chloroquine-sensitive and resistant strains.

Efficacy Studies

Recent studies have demonstrated that derivatives of this compound show enhanced efficacy compared to traditional antimalarials. For instance, hybrid compounds incorporating this moiety have been reported to exhibit IC50 values in the nanomolar range against both sensitive and resistant strains of P. falciparum, indicating a strong potential for therapeutic use .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its antimalarial properties. Modifications to the core structure can significantly influence biological activity.

Key Modifications

Research indicates that variations in the substituents on the quinoline ring and alterations to the pyrrolidine moiety can enhance potency. For example:

- Alkyl Chain Length : The length of alkyl linkers connecting functional groups can affect potency against drug-resistant strains. Compounds with three to four methylene units have shown superior activity .

- Amino Substituents : The introduction of various amino groups has been linked to improved binding affinity to target proteins within the parasite .

In Vivo Efficacy

In vivo studies involving murine models have demonstrated that this compound derivatives can achieve significant reductions in parasitemia when administered at appropriate dosages. For instance, compounds exhibiting IC50 values as low as 0.04 μM have shown complete clearance of parasites in infected mice .

Safety Profile

The safety profile of these compounds is also an important consideration. Studies have indicated low cytotoxicity in mammalian cell lines, suggesting that these derivatives could be developed into safe therapeutic options for malaria treatment .

Mécanisme D'action

The mechanism of action of 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

Pathways Involved: It may interfere with cellular pathways, such as DNA replication or protein synthesis, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline: Unique due to its specific substitution pattern on the quinoline ring.

7-Chloroquinoline: Lacks the 2-methyl-1-pyrrolidyl group, resulting in different biological activities.

2-Methylpyrrolidine: A simpler structure without the quinoline ring, used in various chemical syntheses.

Uniqueness

This compound is unique due to its combination of the quinoline ring and the 2-methyl-1-pyrrolidyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

- Molecular Formula: C13H14ClN

- Molar Mass: 246.74 g/mol

- Density: 1.214 g/cm³

- Boiling Point: 141-147 °C

These properties indicate that this compound is a stable compound, suitable for various biological assays.

Recent studies have highlighted the role of this compound as a Nurr1 agonist, which is crucial for the development and maintenance of dopaminergic neurons. The activation of Nurr1 has been shown to protect against neurodegenerative processes, particularly in models of Parkinson's disease (PD) .

Neuroprotective Effects

A significant body of research indicates that this compound exhibits neuroprotective properties. For instance, in rodent models of PD, this compound has demonstrated the ability to ameliorate motor and olfactory dysfunctions while protecting dopaminergic neurons from environmental and genetic stressors .

Key Findings:

- In Vitro Studies: In cellular assays, the compound showed a dose-dependent reduction in cytotoxicity induced by neurotoxic agents such as MPP+ (1-methyl-4-phenylpyridinium) .

- In Vivo Studies: Administration in murine models indicated significant improvements in both motor functions and overall neuronal health without notable side effects such as dyskinesia .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Studies have reported that derivatives of quinoline compounds exhibit inhibitory effects against various pathogens, including bacteria and fungi .

Minimum Inhibitory Concentration (MIC) Data:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| BQ-01 | 0.8 | C. albicans |

| BQ-02 | 12.5 | C. albicans |

| BQ-06 | 0.4 | C. albicans |

| BQ-07 | 0.4 | C. albicans |

| BQ-08 | 0.4 | C. albicans |

This table illustrates the effectiveness of various derivatives related to the parent compound against Candida albicans, showcasing its potential as an antifungal agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications to the quinoline structure can enhance biological activity. For example, the presence of a chloro group at the 7-position significantly increases potency against malaria parasites compared to other substitutions .

SAR Insights:

- Removal of specific functional groups (e.g., 7-chloro or 4-amino) leads to a loss of activity, underscoring their importance in maintaining efficacy .

- Compounds with enhanced lipophilicity showed improved brain permeability, which is crucial for neuroprotective applications .

Case Studies

Several case studies have documented the efficacy of this compound in experimental settings:

- Parkinson's Disease Model:

- Antifungal Efficacy:

Propriétés

IUPAC Name |

7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-10-3-2-8-17(10)14-6-7-16-13-9-11(15)4-5-12(13)14/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYORBDCAYLXAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-58-9 | |

| Record name | 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NX 357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-METHYL-1-PYRROLIDYL)-7-CHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5338U255D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.